4-(Pyrrolidin-1-yl)phenol
CAS No.: 1008-97-5
Cat. No.: VC21011190
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1008-97-5 |
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Molecular Formula | C10H13NO |
Molecular Weight | 163.22 g/mol |
IUPAC Name | 4-pyrrolidin-1-ylphenol |
Standard InChI | InChI=1S/C10H13NO/c12-10-5-3-9(4-6-10)11-7-1-2-8-11/h3-6,12H,1-2,7-8H2 |
Standard InChI Key | UUIJPHGPERPMIF-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C2=CC=C(C=C2)O |
Canonical SMILES | C1CCN(C1)C2=CC=C(C=C2)O |
Introduction
Chemical Structure and Properties
4-(Pyrrolidin-1-yl)phenol is characterized by a phenol ring substituted with a pyrrolidine group at the para position. This combination creates a molecule with interesting chemical and biological properties.
Basic Information
Property | Value |
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CAS Number | 1008-97-5 |
Molecular Formula | C₁₀H₁₃NO |
Molecular Weight | 163.22 g/mol |
IUPAC Name | 4-(pyrrolidin-1-yl)phenol |
Synonyms | 4-(1-pyrrolidinyl)phenol |
SMILES | OC1=CC=C(N2CCCC2)C=C1 |
InChI | InChI=1S/C10H13NO/c12-10-5-3-9(4-6-10)11-7-1-2-8-11/h3-6,12H,1-2,7-8H2 |
InChIKey | UUIJPHGPERPMIF-UHFFFAOYSA-N |
Physical Properties
The compound appears as a solid at room temperature with specific physical characteristics that make it suitable for various applications in organic synthesis and medicinal chemistry. The presence of both hydroxyl and pyrrolidine groups confers specific solubility profiles, with good solubility in organic solvents like methanol, ethanol, and dimethyl sulfoxide, but limited solubility in water .
Structural Features
The structure of 4-(Pyrrolidin-1-yl)phenol contains two functional groups that contribute to its reactivity and biological activity:
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A phenolic hydroxyl group (-OH) that can participate in hydrogen bonding and act as a proton donor
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A pyrrolidine nitrogen that functions as a basic center and hydrogen bond acceptor
These features allow the molecule to interact with various biological targets through multiple binding modes .
Biological Activities and Applications
4-(Pyrrolidin-1-yl)phenol shows potential for various biological applications, as can be inferred from studies on structurally related compounds.
Antioxidant Activity
The phenolic hydroxyl group in 4-(Pyrrolidin-1-yl)phenol indicates potential antioxidant activity. Studies on similar phenolic compounds have demonstrated free radical scavenging properties through various mechanisms:
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Direct hydrogen atom transfer from the OH group
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Sequential proton loss-electron transfer
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Metal chelation properties
This antioxidant potential makes it a candidate for further investigation in conditions associated with oxidative stress .
Structure-Activity Relationships
Understanding how 4-(Pyrrolidin-1-yl)phenol compares to similar compounds provides insights into structure-activity relationships.
Comparison with Related Compounds
This comparison reveals how subtle structural modifications can potentially alter physicochemical properties and biological activities. The pyrrolidine ring provides a basic nitrogen center while the phenolic group offers hydrogen bonding capabilities, both contributing to potential interactions with biological targets.
Effect of Structural Modifications
Research on related compounds suggests that:
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The position of substituents on the phenol ring significantly affects binding affinity and selectivity
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The introduction of halogens (like chloro) may enhance metabolic stability
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The addition of spacer groups between the phenol and pyrrolidine moieties can alter conformational flexibility and receptor interactions
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Modification of the pyrrolidine ring can tune the basicity and hydrogen bonding properties
Research Applications
4-(Pyrrolidin-1-yl)phenol has potential applications in various research fields.
Building Block in Organic Synthesis
The compound serves as a valuable building block for the synthesis of more complex molecules due to its bifunctional nature:
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The phenolic OH group can undergo various transformations including esterification, etherification, and oxidation
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The pyrrolidine nitrogen can participate in alkylation, acylation, and other reactions
These properties make it useful in the development of pharmaceutical intermediates and advanced materials .
Medicinal Chemistry Research
In medicinal chemistry, 4-(Pyrrolidin-1-yl)phenol represents an interesting pharmacophore that can be further modified to develop compounds with specific biological activities:
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The compound can be incorporated into larger structures to enhance binding to biological targets
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It can serve as a molecular scaffold for structure-activity relationship studies
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The phenolic group provides a potential point for prodrug development
Research on similar compounds has shown that pyrrolidine-containing structures can interact with various biological targets, including enzymes and receptors involved in cancer and neurological disorders .
Hazard Type | Classification |
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Acute Toxicity | Harmful if swallowed (Category 4) |
Skin Irritation | May cause skin irritation (Category 2) |
Eye Irritation | May cause serious eye irritation (Category 2A) |
Specific Target Organ Toxicity | May cause respiratory irritation (STOT SE 3) |
These classifications suggest caution when handling the compound, with appropriate personal protective equipment recommended .
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